DMABA NHS Ester

Description

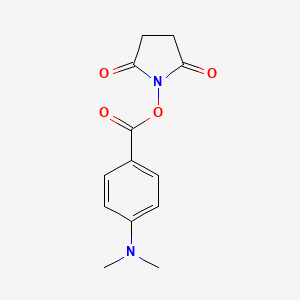

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGFZOAQGYOQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746869 | |

| Record name | 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58068-85-2 | |

| Record name | 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to DMABA NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

N-Succinimidyl 4-(dimethylamino)benzoate, commonly known as DMABA NHS ester, is a chemical reagent widely utilized in the fields of biochemistry and analytical chemistry. Its primary function is to act as a derivatizing agent, enabling the covalent labeling of primary amine groups present in various biomolecules. This guide provides an in-depth overview of its chemical structure, properties, and a detailed protocol for its application, particularly in the field of lipidomics.

Chemical Structure and Properties

This compound is an amine-reactive compound. Its structure consists of two key functional components: the 4-(dimethylamino)benzoyl group, which serves as a stable tag for detection, and the N-hydroxysuccinimide (NHS) ester, which provides reactivity towards primary amines. The NHS ester is an activated ester that readily reacts with nucleophilic primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][][3]

The properties of this compound are summarized in the table below. Deuterated variants are also available and are commonly used as internal standards for mass spectrometry-based quantification.[4][5]

| Property | Value | Reference(s) |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-(dimethylamino)benzoate | |

| Molecular Formula | C₁₃H₁₄N₂O₄ | |

| Molecular Weight | 262.26 g/mol | |

| CAS Number | 58068-85-2 | |

| Appearance | Crystalline solid | |

| Purity | >98% | |

| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Insoluble in Ethanol and PBS (pH 7.2) | |

| UV Maximum (λmax) | 235, 323 nm | |

| Deuterated Variants | DMABA-d₄ NHS Ester (MW: 266.3 g/mol ), DMABA-d₆ NHS Ester (MW: 268.3 g/mol ) |

Reaction Mechanism and Application

This compound is highly selective for primary aliphatic amines. The reaction proceeds via nucleophilic acyl substitution, where the unprotonated amine attacks the carbonyl carbon of the ester. This forms a stable amide linkage and releases N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH (8.3-8.5), which deprotonates the amine, increasing its nucleophilicity, while minimizing the competing hydrolysis of the NHS ester.

A primary application of this reagent is in lipidomics for the derivatization of phosphatidylethanolamine (PE) lipids. PE lipids contain a primary amine group that can be labeled with this compound. This labeling facilitates the detection and quantification of various PE subclasses (diacyl, ether, and plasmalogen) using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The use of a set of isotopically labeled this compound reagents (e.g., d₀, d₄, d₆, d₁₀) allows for differential labeling and relative quantification of PE lipids in different samples.

Experimental Protocols

This protocol is adapted from the methodology described for labeling PE lipids for mass spectrometric analysis.

A. Materials:

-

PE lipid sample (e.g., 20 µg in chloroform)

-

Ethanol

-

0.25 M Triethylammonium bicarbonate buffer

-

This compound solution (10 mg/ml in methylene chloride or another suitable solvent like DMF/DMSO)

-

Water (HPLC-grade)

-

Chloroform

-

Methanol

B. Procedure:

-

Sample Preparation: Dry the PE lipid sample (20 µg) under a stream of nitrogen.

-

Resuspension: Resuspend the dried lipid pellet in 65 µl of ethanol and 15 µl of 0.25 M triethylammonium bicarbonate buffer.

-

Labeling Reaction: Add 20 µl of the 10 mg/ml this compound solution to the lipid suspension.

-

Incubation: Incubate the reaction mixture at 60°C for one hour.

-

Hydrolysis of Excess Reagent: Add 0.4 ml of water to the reaction mixture and incubate for 30 minutes to hydrolyze any unreacted this compound.

-

Lipid Extraction: Perform a Bligh-Dyer extraction by adding chloroform and methanol to partition the lipids into the organic phase.

-

Final Preparation: Evaporate the organic solvent and resuspend the labeled PE lipids in an appropriate solvent for mass spectrometry analysis (e.g., methanol/acetonitrile/water 60:20:20, v/v/v with 1 mM ammonium acetate). Under these conditions, a conversion efficiency of >92% has been reported.

This is a general protocol for labeling proteins or other biomolecules containing primary amines.

A. Materials:

-

Protein solution (1-10 mg/ml)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5. (Avoid buffers containing primary amines like Tris).

-

This compound

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

B. Procedure:

-

Prepare Protein: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/ml.

-

Prepare this compound Stock: Immediately before use, dissolve the this compound in DMF or DMSO to create a 10 mg/ml stock solution.

-

Calculate Reagent Amount: Use a 5- to 20-fold molar excess of the NHS ester to the protein. The optimal ratio should be determined empirically.

-

Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the label is light-sensitive.

-

Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 30 minutes.

-

Purification: Remove excess reagent and byproducts by purifying the labeled protein using size-exclusion chromatography or dialysis.

References

The Core Mechanism of DMABA NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMABA NHS ester) is a pivotal reagent in the field of bioconjugation and chemical biology. Its primary function lies in the covalent modification of primary amines, a ubiquitous functional group in biomolecules such as proteins, peptides, and certain classes of lipids. This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. The strategic application of this reagent, particularly in conjunction with its stable isotope-labeled counterparts, has significantly advanced methodologies in quantitative mass spectrometry-based lipidomics.

Chemical Properties and Structure

This compound is an amine-reactive compound featuring a 4-(dimethylamino)benzoyl group activated with an N-hydroxysuccinimide (NHS) ester. The NHS group is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by primary amines. This reactivity is the cornerstone of its utility in labeling and crosslinking applications.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₄N₂O₄ | [1] |

| Molecular Weight | 262.26 g/mol | [1] |

| CAS Number | 58068-85-2 | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in DMF (20 mg/ml) and DMSO (20 mg/ml). Insoluble in Ethanol and PBS (pH 7.2). | [2] |

| UV Absorption (λmax) | 235, 323 nm | |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years when stored at -20°C |

Core Mechanism of Action: Nucleophilic Acyl Substitution

The fundamental mechanism of action of this compound is a nucleophilic acyl substitution reaction with a primary amine. This reaction proceeds in two main steps:

-

Nucleophilic Attack: The unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient and unstable tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.

This reaction is highly efficient and results in a stable covalent linkage between the DMABA moiety and the target molecule.

Caption: Reaction mechanism of this compound with a primary amine.

Competing Reaction: Hydrolysis

A critical consideration when working with this compound is the competing hydrolysis reaction. In aqueous environments, water molecules can also act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This results in the hydrolysis of the ester, yielding the unreactive 4-(dimethylamino)benzoic acid and NHS. The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly at higher pH values.

References

An In-depth Technical Guide to the Reactivity of DMABA NHS Ester with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 4-(dimethylamino)benzoic acid N-hydroxysuccinimide (DMABA NHS) ester with primary amines. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols required for the successful application of this versatile bioconjugation reagent. This guide covers the core principles of NHS ester chemistry, detailed experimental procedures, and the primary application of DMABA NHS ester in lipidomics, while also providing adaptable protocols for broader bioconjugation applications.

Core Principles of NHS Ester Reactivity

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents widely employed in bioconjugation to form stable amide bonds with primary amines. The fundamental reaction mechanism is a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction proceeds through a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable amide bond.[1][2]

The efficiency of this reaction is influenced by several factors, most notably pH. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[3][4] Below this range, the primary amines are protonated and thus non-nucleophilic, hindering the reaction. Above this range, the rate of hydrolysis of the NHS ester, a competing reaction where the ester reacts with water, increases significantly, reducing the overall yield of the desired conjugate.[5]

Primary amines are found on biomolecules at the N-terminus of polypeptide chains and on the side chain of lysine residues. While NHS esters react with both, the relative reactivity is pH-dependent due to the different pKa values of the N-terminal α-amine and the lysine ε-amine.

Quantitative Data on NHS Ester Reactivity and Stability

While specific kinetic data for this compound is not extensively available in the public domain, the general principles of NHS ester reactivity provide a strong framework for its application. The following tables summarize key quantitative parameters for general NHS esters.

Table 1: Factors Influencing NHS Ester Conjugation Efficiency

| Parameter | Optimal Range/Condition | Rationale |

| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis. |

| Temperature | 4°C to Room Temperature | Lower temperatures can minimize side reactions and protein degradation. |

| Molar Excess of NHS Ester | 5- to 20-fold | Drives the reaction towards product formation, but excessive amounts can lead to non-specific modification. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the bimolecular conjugation reaction over the competing unimolecular hydrolysis. |

| Buffer Composition | Phosphate, Borate, Bicarbonate | Must be free of primary amines (e.g., Tris, Glycine) which compete with the target molecule for reaction. |

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

| pH | Temperature | Half-life |

| 7.0 | 0°C | 4 - 5 hours |

| 8.6 | 4°C | 10 minutes |

This data is for general NHS esters and serves as a guideline. The specific hydrolysis rate of this compound may vary.

Experimental Protocols

Primary Application: Derivatization of Phosphatidylethanolamine (PE) Lipids for Mass Spectrometry

This compound is extensively used for the derivatization of the primary amine group of phosphatidylethanolamine (PE) lipids. This labeling facilitates the sensitive and universal detection of all PE lipid subclasses by mass spectrometry.

Materials:

-

This compound

-

Lipid extract containing PE

-

Ethanol

-

0.25 M Triethylammonium bicarbonate buffer

-

Methylene chloride

-

Water (HPLC-grade)

-

Chloroform

-

Methanol

Protocol:

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Resuspend the dried lipid extract in 65 µL of ethanol and 15 µL of 0.25 M triethylammonium bicarbonate buffer.

-

Prepare a 10 mg/mL stock solution of this compound in methylene chloride.

-

Add 20 µL of the this compound solution to the resuspended lipid extract.

-

Incubate the reaction mixture at 60°C for one hour.

-

To hydrolyze any unreacted this compound, add 400 µL of water and incubate for 30 minutes at room temperature.

-

Extract the DMABA-labeled phospholipids using the method of Bligh and Dyer.

-

The labeled lipids are now ready for analysis by mass spectrometry. A study using this protocol reported a conversion of >92% of the PE standard to the DMABA-labeled product.

General Protocol for Labeling Proteins with this compound

This protocol provides a general guideline for the conjugation of this compound to proteins. Optimization of the molar ratio of this compound to protein may be necessary to achieve the desired degree of labeling.

Materials:

-

This compound

-

Protein of interest

-

Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Protocol:

-

Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

-

This compound Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10%.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any excess this compound. Incubate for 30 minutes.

-

Purification: Separate the labeled protein from unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

General Protocol for Labeling Antibodies with this compound

This protocol is adapted for the labeling of antibodies, which are a common substrate for NHS ester conjugation in the development of antibody-drug conjugates (ADCs) and other immunochemical reagents.

Materials:

-

This compound

-

Antibody

-

Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Anhydrous DMSO

-

Quenching solution (e.g., 1 M glycine, pH 8.0)

-

Desalting column

Protocol:

-

Antibody Preparation: Exchange the antibody into the conjugation buffer to a concentration of 2-10 mg/mL.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Conjugation: While gently stirring the antibody solution, add the desired molar excess of the this compound stock solution.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

-

Purification: Purify the antibody conjugate using a desalting column to remove excess reagent and byproducts.

Mandatory Visualizations

The following diagrams illustrate the key chemical reactions and workflows associated with this compound chemistry.

Caption: Reaction mechanism of this compound with a primary amine.

Caption: General experimental workflow for protein conjugation.

Caption: Desired aminolysis vs. competing hydrolysis of this compound.

References

physical and chemical properties of DMABA NHS ester

An In-depth Technical Guide to 4-(Dimethylamino)benzoic Acid N-Hydroxysuccinimidyl Ester (DMABA NHS Ester)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Dimethylamino)benzoic acid N-hydroxysuccinimidyl ester (this compound). It includes detailed information on its characteristics, experimental protocols for its use, and its primary applications in research and development.

Core Properties of this compound

This compound is a biochemical reagent widely used for the derivatization of primary amines.[1][2] Its primary application lies in the labeling of biomolecules, most notably phosphatidylethanolamine (PE) lipids, to facilitate their detection and quantification by mass spectrometry.[1][2][3]

Physical Properties

This compound is typically supplied as a crystalline solid. Key physical data are summarized in the table below.

| Property | Value | References |

| Appearance | Crystalline solid | |

| Molecular Formula | C₁₃H₁₄N₂O₄ | |

| Molecular Weight | 262.26 g/mol | |

| CAS Number | 58068-85-2 | |

| UV/Vis Absorbance (λmax) | 235, 323 nm | |

| UV/Vis Absorbance (λmax) of Deuterated Analog (d4) | 234, 322 nm | |

| UV/Vis Absorbance (λmax) of Deuterated Analog (d6) | 233, 323 nm | |

| UV/Vis Absorbance (λmax) of Deuterated Analog (d10) | 235, 322 nm |

Chemical Properties and Reactivity

The chemical reactivity of this compound is centered around the N-hydroxysuccinimide (NHS) ester functional group. This group is highly reactive towards primary amines, forming a stable amide bond. This reaction is the basis for its use as a labeling reagent. The reaction is pH-dependent, with optimal conditions typically between pH 8.3 and 8.5. At lower pH, the primary amine is protonated, reducing its nucleophilicity, while at higher pH, the NHS ester is prone to hydrolysis.

The dimethylamino group on the benzoic acid moiety facilitates the detection of labeled molecules, particularly in mass spectrometry, by providing a readily ionizable site. Deuterated versions of this compound (e.g., d4, d6, d10) are also available and are used in combination with the unlabeled compound for differential labeling and quantitative mass spectrometry-based studies.

Solubility and Storage

Proper storage and handling are crucial for maintaining the reactivity of this compound.

| Solvent | Solubility | References |

| Dimethylformamide (DMF) | ~20 mg/mL | |

| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | |

| DMSO:PBS (pH 7.2) (1:30) | ~0.03 mg/mL | |

| Ethanol | Insoluble | |

| PBS (pH 7.2) | Insoluble |

Storage Conditions: this compound should be stored at -20°C. Under these conditions, it is stable for at least four years. Stock solutions in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months. Aqueous solutions should be prepared fresh and used immediately. It is recommended to store the compound in a sealed container, away from moisture, to prevent hydrolysis of the NHS ester.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in labeling applications.

General Protocol for Labeling Primary Amines

This protocol is a general guideline for the labeling of proteins and other biomolecules containing primary amines with this compound.

Materials:

-

This compound

-

Amine-containing biomolecule

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (other suitable buffers include phosphate or borate buffers). Avoid buffers containing primary amines like Tris.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification system (e.g., size-exclusion chromatography column)

Procedure:

-

Prepare the Biomolecule Solution: Dissolve the biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.

-

Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the biomolecule solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography or another suitable method like dialysis or precipitation.

Protocol for Labeling Phosphatidylethanolamine (PE) Lipids

This protocol is specifically for the derivatization of PE lipids for mass spectrometry analysis.

Materials:

-

Lipid extract containing PE

-

This compound (and/or its deuterated analogs)

-

Ethanol

-

0.25 M Triethylammonium bicarbonate buffer

-

Methylene chloride

-

Water

-

Chloroform

-

Methanol

Procedure:

-

Sample Preparation: Dry the lipid extract under a stream of nitrogen.

-

Resuspension: Resuspend the dried lipid extract in 65 µL of ethanol and 15 µL of 0.25 M triethylammonium bicarbonate buffer.

-

This compound Solution: Prepare a 10 mg/mL solution of this compound in methylene chloride.

-

Labeling Reaction: Add 20 µL of the this compound solution to the resuspended lipid extract.

-

Incubation: Incubate the reaction mixture at 60°C for one hour.

-

Hydrolysis of Excess Reagent: Add 400 µL of water to hydrolyze any unreacted this compound and incubate for 30 minutes at room temperature.

-

Lipid Extraction: Perform a Bligh and Dyer extraction by adding chloroform and methanol to partition the labeled lipids into the organic phase.

-

Sample Preparation for MS Analysis: Dry the extracted labeled lipids and resuspend them in an appropriate solvent for mass spectrometry analysis (e.g., 60:20:20 (v:v:v) methanol/acetonitrile/water with 1 mM ammonium acetate).

Visualizations

Reaction of this compound with a Primary Amine

The following diagram illustrates the fundamental chemical reaction between this compound and a primary amine, resulting in a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Reaction of this compound with a primary amine.

Experimental Workflow for PE Lipid Labeling

This diagram outlines the key steps in the experimental workflow for labeling phosphatidylethanolamine lipids with this compound for subsequent mass spectrometry analysis.

Caption: Workflow for this compound labeling of PE lipids.

Applications in Research and Drug Development

The primary application of this compound is as a derivatizing agent for molecules containing primary amines, particularly for enhancing their detection in mass spectrometry.

-

Lipidomics: this compound and its stable isotope-labeled analogs are extensively used for the sensitive and selective detection and quantification of various subclasses of PE lipids. This is crucial for studying changes in lipid profiles in various physiological and pathological states.

-

Bioconjugation: While its primary documented use is in lipidomics, the reactivity of this compound towards primary amines makes it a suitable reagent for the conjugation of other biomolecules such as proteins, peptides, and amine-modified oligonucleotides. This can be applied in the development of antibody-drug conjugates, immunoassays, and various molecular probes.

-

Metabolomics: Amine-reactive reagents like this compound are valuable tools in metabolomics for the derivatization of the amine submetabolome, enabling broader coverage and improved detection of amine-containing metabolites by LC-MS.

References

DMABA NHS ester solubility in different solvents

An In-depth Technical Guide to the Solubility of DMABA NHS Ester

For researchers, scientists, and drug development professionals, understanding the solubility of labeling reagents is paramount for successful experimentation. This guide provides a comprehensive overview of the solubility of 4-(Dimethylamino)benzoic acid N-hydroxysuccinimide ester (this compound), a critical reagent for the derivatization of primary amines, particularly in the field of lipidomics for the analysis of phosphatidylethanolamines (PE).

Core Solubility Profile

This compound is a crystalline solid that exhibits good solubility in several common organic solvents but is poorly soluble in aqueous buffers.[1] The choice of solvent is critical not only for dissolution but also for maintaining the stability of the N-hydroxysuccinimide (NHS) ester group, which is susceptible to hydrolysis in aqueous environments.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various solvents as reported by chemical suppliers. It is important to note that these values can be influenced by factors such as temperature, purity of the solute and solvent, and the use of physical dissolution aids like sonication.

| Solvent | Concentration | Remarks | Source |

| Dimethyl Sulfoxide (DMSO) | ~ 20 mg/mL | - | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Requires sonication | [4] |

| Dimethylformamide (DMF) | ~ 20 mg/mL | - | |

| Methylene Chloride | 10 mg/mL | Used for preparing stock solutions | |

| DMSO:PBS (pH 7.2) (1:30) | 0.03 mg/mL | - | |

| 10% DMF, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution; for in vivo studies | |

| 10% DMF, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution; for in vivo studies | |

| 10% DMF, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution; for in vivo studies |

Qualitative Solubility Data

This table provides a qualitative overview of this compound's solubility.

| Solvent | Solubility | Source |

| Ethanol | Insoluble | |

| PBS (pH 7.2) | Insoluble |

Experimental Protocols

The proper handling and dissolution of this compound are crucial for its effective use in labeling reactions. The following protocols provide a general guideline for preparing stock solutions and performing labeling reactions.

Protocol 1: Preparation of a Stock Solution

This protocol is suitable for preparing a concentrated stock solution of this compound for subsequent use in labeling reactions.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Inert gas (e.g., argon or nitrogen)

-

Appropriate vials and syringes

Procedure:

-

Weigh the desired amount of this compound in a clean, dry vial.

-

Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired concentration (e.g., 10-20 mg/mL).

-

Purge the vial with an inert gas to minimize moisture exposure.

-

Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. For higher concentrations in DMSO, sonication may be necessary.

-

Storage: Store the stock solution at -20°C. It is recommended to use the solution within 1-2 months. Avoid repeated freeze-thaw cycles.

Protocol 2: Labeling of Primary Amines (e.g., Phospholipids)

This protocol outlines a general procedure for the derivatization of primary amine-containing molecules, such as phosphatidylethanolamine (PE) lipids.

Materials:

-

This compound stock solution (from Protocol 1)

-

Sample containing the primary amine (e.g., lipid extract)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 0.25 M triethylammonium bicarbonate buffer)

-

Reaction solvent (e.g., ethanol)

Procedure:

-

Prepare the sample containing the primary amine. For lipid extracts, this may involve drying the sample under a stream of nitrogen.

-

Resuspend the sample in a suitable reaction solvent and buffer mixture. A common mixture for lipids is ethanol and a bicarbonate buffer. The optimal pH for the reaction is between 8.3 and 8.5 to ensure the primary amine is deprotonated and reactive.

-

Add the this compound stock solution to the sample solution. A molar excess of the NHS ester is typically used to ensure complete labeling.

-

Incubate the reaction mixture. Incubation times and temperatures can vary depending on the specific application, for example, 1 hour at 60°C.

-

Quench the reaction by adding an aqueous solution (e.g., water) to hydrolyze any unreacted this compound.

-

The labeled product can then be purified using appropriate techniques such as solid-phase extraction or liquid chromatography.

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

Caption: Experimental workflow for this compound labeling.

Caption: Reaction of this compound with a primary amine.

References

The Cornerstone of Amine-Reactive Labeling: A Technical Guide to the Storage and Stability of DMABA NHS Ester

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, N-hydroxysuccinimide (NHS) esters stand as a cornerstone for the modification of primary amines in biomolecules. Among these, 4-(dimethylamino)benzoic acid N-hydroxysuccinimide (DMABA NHS) ester is a valuable reagent, particularly in mass spectrometry-based applications for the derivatization of lipids and other amine-containing analytes. Ensuring the integrity and reactivity of this crucial reagent is paramount for reproducible and reliable experimental outcomes. This in-depth technical guide provides a comprehensive overview of the storage and stability of DMABA NHS ester, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Understanding the Molecule: Properties of this compound

This compound is an amine-reactive compound that forms a stable amide bond with primary amines. Its chemical structure consists of the 4-(dimethylamino)benzoic acid moiety, which provides a chromophore for UV detection and a tertiary amine for enhanced ionization in mass spectrometry, linked to an N-hydroxysuccinimide ester, the reactive group responsible for conjugation.

Storage and Handling: Preserving Reactivity

The stability of this compound is critically dependent on proper storage and handling to prevent premature degradation, primarily through hydrolysis.

Solid Form:

As a crystalline solid, this compound exhibits good long-term stability when stored under appropriate conditions. Manufacturer recommendations suggest a shelf life of at least four years when stored at -20°C.[1][2] To prevent the introduction of moisture, which can initiate hydrolysis, it is crucial to allow the vial to equilibrate to room temperature before opening. For frequent use, it is advisable to aliquot the solid into smaller, single-use vials to minimize exposure to atmospheric moisture.

In Solution:

This compound is not readily soluble in aqueous buffers and is typically dissolved in anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2] The stability of these stock solutions is limited and temperature-dependent.

| Storage Temperature | Solvent | Recommended Storage Period |

| -20°C | Anhydrous DMF or DMSO | Up to 1 month[3] |

| -80°C | Anhydrous DMF or DMSO | Up to 6 months |

Table 1: Recommended Storage Conditions for this compound Stock Solutions.

It is imperative to use anhydrous solvents, as even trace amounts of water can lead to the hydrolysis of the NHS ester. Solutions should be stored under an inert gas, such as argon or nitrogen, to further protect against moisture.

The Primary Challenge: Hydrolysis of the NHS Ester

The principal degradation pathway for this compound is the hydrolysis of the ester linkage, which cleaves the N-hydroxysuccinimide group and renders the reagent inactive for amine conjugation. This reaction is highly dependent on the pH of the environment.

References

A Technical Guide to Lipidomics using DMABA-NHS Ester for High-Throughput Analysis of Amine-Containing Phospholipids

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lipidomics and the Role of Chemical Derivatization

Lipidomics, the large-scale study of cellular lipids, is a rapidly advancing field crucial for understanding cellular physiology and pathology. Lipids are not merely for energy storage; they are integral components of cell membranes, participate in signaling cascades, and are implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1][2] Mass spectrometry (MS) has become the cornerstone of lipidomics, enabling the identification and quantification of thousands of lipid species.[1][3]

However, the vast structural diversity and varying ionization efficiencies of lipids present significant analytical challenges.[3] Certain lipid classes, such as phosphatidylethanolamines (PE), are particularly difficult to analyze comprehensively using common MS techniques due to their fragmentation patterns. To overcome these limitations, chemical derivatization has emerged as a powerful strategy to enhance the detection and quantification of specific lipid classes.

This guide focuses on the use of 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMABA-NHS ester), a chemical derivatization reagent that specifically targets the primary amine group of lipids like PE. This derivatization imparts a fixed positive charge and a common fragmentation pattern, enabling the sensitive and universal detection of all PE subclasses (diacyl, ether, and plasmalogen) through precursor ion scanning in tandem mass spectrometry. Furthermore, the use of stable isotope-labeled DMABA-NHS esters allows for multiplexed relative quantification, providing a robust tool for comparative lipidomics studies in drug development and disease research.

Chemical Reaction and Mechanism

DMABA-NHS ester is an amine-reactive compound. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary aliphatic amines, such as the headgroup of phosphatidylethanolamine, to form a stable amide bond. This reaction proceeds efficiently under mild basic conditions. The dimethylamino group on the benzoyl moiety provides a readily ionizable site, enhancing detection in positive ion mode mass spectrometry.

Caption: Reaction of DMABA-NHS ester with phosphatidylethanolamine.

Experimental Workflow

The following diagram outlines the typical workflow for lipidomics analysis using DMABA-NHS ester, from sample preparation to data acquisition.

Caption: Experimental workflow for DMABA-NHS ester lipidomics.

Detailed Experimental Protocols

This section provides a synthesized protocol for the derivatization and analysis of amine-containing phospholipids using DMABA-NHS ester, based on established methodologies.

Lipid Extraction

A standard biphasic lipid extraction method, such as the Bligh and Dyer or Folch method, should be employed to isolate total lipids from the biological sample (e.g., cell pellets, tissue homogenates, or plasma). It is recommended to add an internal standard, such as a PE species not abundant in the sample (e.g., 14:0/14:0-PE), prior to extraction to control for sample loss.

Protocol:

-

Homogenize the biological sample in a suitable buffer.

-

Add a solution of chloroform:methanol (1:2, v/v) to the homogenate.

-

Vortex thoroughly and incubate at room temperature.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the layers.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

DMABA-NHS Ester Derivatization

Materials:

-

Dried lipid extract

-

DMABA-NHS ester (and/or stable isotope-labeled variants) stock solution (10 mg/mL in methylene chloride or another suitable organic solvent).

-

Ethanol

-

0.25 M Triethylammonium bicarbonate buffer

Protocol:

-

Resuspend the dried lipid extract in a mixture of ethanol and 0.25 M triethylammonium bicarbonate buffer (e.g., 65 µL ethanol and 15 µL buffer).

-

Add the DMABA-NHS ester stock solution (e.g., 20 µL of a 10 mg/mL solution). For differential analysis, label control samples with d0-DMABA-NHS and treated samples with a deuterated version (d4, d6, or d10).

-

Incubate the reaction mixture at 60°C for 1 hour.

-

To quench the reaction and hydrolyze any unreacted DMABA-NHS ester, add water (e.g., 400 µL) and incubate for 30 minutes at room temperature.

-

Combine the differentially labeled samples (if applicable) and perform a Bligh and Dyer extraction to recover the derivatized lipids.

Purification of DMABA-labeled Lipids

Solid-phase extraction (SPE) using an aminopropyl-bonded silica column is an effective method for separating DMABA-labeled PE from other lipid classes, particularly phosphatidylcholine (PC).

Protocol:

-

Condition an aminopropyl SPE column with hexane.

-

Load the extracted, DMABA-labeled lipid sample onto the column.

-

Elute neutral lipids with chloroform:isopropanol (2:1, v/v).

-

Elute glycerophosphocholines (PC) with methanol.

-

Elute the DMABA-labeled PEs with a more polar solvent mixture, such as methanol:chloroform:3.6 M aqueous ammonium acetate (60:30:8, v/v/v).

-

Perform a final liquid-liquid extraction on the collected PE fraction to remove the high concentration of salt.

-

Dry the purified, labeled PE fraction under nitrogen.

Mass Spectrometry Analysis

The purified DMABA-labeled lipids are reconstituted in a suitable solvent for injection into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

LC-MS/MS Parameters:

-

Chromatography: Reversed-phase chromatography is typically used to separate the different molecular species of DMABA-labeled PE.

-

Mass Spectrometry: Analysis is performed on a triple quadrupole or QTRAP mass spectrometer in positive ion mode.

-

Precursor Ion Scan: The key to this method is the use of a precursor ion scan that is specific to the DMABA tag. Upon collision-induced dissociation (CID), the DMABA-labeled headgroup produces a characteristic fragment ion. By scanning for all parent ions that produce this specific fragment, all DMABA-labeled lipids can be detected. The m/z of the precursor ion depends on the isotopic variant of the DMABA-NHS ester used:

-

d0-DMABA: m/z 191.1

-

d4-DMABA: m/z 195.1

-

d6-DMABA: m/z 197.1

-

d10-DMABA: m/z 201.1

-

Quantitative Data Presentation

The use of isotopically labeled DMABA-NHS esters allows for the direct comparison of PE lipid profiles between different experimental conditions. After labeling control and treated samples with different isotopic tags, the samples are combined and analyzed in a single LC-MS/MS run. The relative abundance of each PE species can be determined by comparing the peak areas of the corresponding isotopic pairs.

The following table presents representative data on the relative changes in phosphatidylethanolamine species in RAW 264.7 cells subjected to oxidative stress, as analyzed by DMABA-NHS ester derivatization.

| PE Molecular Species | Change in Abundance (Oxidized vs. Control) |

| PE(34:1) | ↓ |

| PE(36:2) | ↓ |

| PE(38:4) | ↓↓ |

| PE(40:6) | ↓↓↓ |

| Oxidized PE Species | ↑↑↑ |

| (Data synthesized from findings described in referenced literature, indicating general trends. ↓ denotes a decrease, ↑ denotes an increase in relative abundance.) |

Role of Phosphatidylethanolamine in Cellular Function

Phosphatidylethanolamine is a key phospholipid, second only to phosphatidylcholine in abundance in mammalian cell membranes. Its functions are multifaceted, extending beyond a purely structural role.

Caption: Multifaceted roles of phosphatidylethanolamine in the cell.

PE's smaller headgroup compared to PC allows it to induce negative curvature in membranes, which is critical for processes like membrane fusion and fission. It is also involved in the proper folding and function of membrane proteins. Metabolically, PE is synthesized through two major pathways: the Kennedy pathway in the endoplasmic reticulum and the phosphatidylserine decarboxylase pathway in the mitochondria. PE can be methylated to form phosphatidylcholine, highlighting its role as a metabolic intermediate. Furthermore, PE and its derivatives are involved in critical cellular processes such as autophagy and apoptosis. Given these diverse and vital roles, the ability to accurately quantify changes in the PE lipidome using techniques like DMABA-NHS ester derivatization is invaluable for research in cell biology and drug development.

Conclusion

The use of DMABA-NHS ester provides a robust and sensitive method for the comprehensive analysis of amine-containing phospholipids, particularly phosphatidylethanolamines. This chemical derivatization strategy overcomes inherent challenges in the mass spectrometric analysis of this lipid class, enabling universal detection and facilitating accurate relative quantification through stable isotope labeling. The detailed protocols and workflow presented in this guide offer a framework for researchers and scientists to implement this powerful technique in their lipidomics studies, ultimately contributing to a deeper understanding of the roles of these critical lipids in health and disease and aiding in the discovery and development of new therapeutic agents.

References

- 1. Characterization of Oxidized Phosphatidylethanolamine Derived from RAW 264.7 Cells using 4-(Dimethylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DMABA NHS ester | PE检测试剂 | MCE [medchemexpress.cn]

- 3. Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DMABA NHS Ester in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the sensitive and specific detection and quantification of a wide array of molecules. Chemical derivatization is a powerful strategy employed to enhance the ionization efficiency, improve chromatographic separation, and introduce specific fragmentation patterns for analytes that are otherwise challenging to analyze by MS. One such derivatizing agent that has found a significant niche, particularly in the field of lipidomics, is 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester, commonly known as DMABA NHS ester. This technical guide provides an in-depth exploration of the core principles, applications, and experimental considerations of using this compound in mass spectrometry.

Core Principles of this compound Derivatization

This compound is a chemical reagent designed to react with primary amino groups (-NH2) in biomolecules.[1] The N-hydroxysuccinimide (NHS) ester moiety is highly reactive towards nucleophilic primary amines, forming a stable amide bond. The 4-(dimethylamino)benzoyl (DMABA) group, on the other hand, is a permanently charged "charge-tag" that significantly enhances the ionization efficiency of the derivatized molecule in positive ion mode electrospray ionization (ESI)-MS.

The primary application of this compound lies in the analysis of aminophospholipids, most notably phosphatidylethanolamine (PE).[1][2] Undivatized PE species often exhibit poor ionization efficiency and complex fragmentation patterns in positive ion mode, making their detection and quantification challenging. Derivatization with this compound overcomes these limitations by introducing a readily ionizable group, leading to a significant increase in signal intensity.

Quantitative Analysis using Stable Isotope Labeled this compound

A key advantage of using this compound is the commercial availability of its stable isotope-labeled analogues, such as d4-, d6-, and d10-DMABA NHS ester, where deuterium atoms replace hydrogen atoms on the dimethylamino or phenyl group.[2][3] This enables powerful quantitative mass spectrometry workflows, such as stable isotope dilution analysis and multiplexed relative quantification experiments.

By labeling different samples with different isotopic versions of the this compound, they can be pooled and analyzed in a single MS run. The chemically identical, yet mass-differentiated, labeled analytes co-elute during chromatography, and their relative abundance can be accurately determined by comparing the signal intensities of their respective isotopic forms. This approach minimizes experimental variability and improves the precision of quantification.

Table 1: Mass Shifts and Precursor Ions for this compound Isotopologues

| This compound Isotopologue | Mass Shift (Da) | Precursor Ion (m/z) for MS/MS Analysis |

| d0-DMABA NHS ester | +147 | 191.1 |

| d4-DMABA NHS ester | +151 | 195.1 |

| d6-DMABA NHS ester | +153 | 197.1 |

| d10-DMABA NHS ester | +157 | 201.1 |

Application in Lipidomics: Analysis of Phosphatidylethanolamine

The most prominent role of this compound in mass spectrometry is in the detailed characterization and quantification of phosphatidylethanolamine (PE) species. PE is a major component of cell membranes and is involved in various cellular processes. Alterations in PE profiles have been linked to various diseases.

Derivatization of the primary amine on the headgroup of PE with this compound facilitates the sensitive detection of these lipids. In tandem mass spectrometry (MS/MS) experiments, DMABA-labeled PE species exhibit a characteristic fragmentation pattern, with the predominant product ion corresponding to the protonated DMABA-ethanolamine headgroup. This allows for the use of precursor ion scanning to selectively detect all DMABA-labeled PE species in a complex biological sample.

Diagram 1: Derivatization of Phosphatidylethanolamine with this compound

Caption: Reaction of this compound with the primary amine of PE.

Diagram 2: Fragmentation of DMABA-labeled Phosphatidylethanolamine

Caption: Characteristic fragmentation of DMABA-labeled PE in MS/MS.

Experimental Protocols

A generalized experimental workflow for the quantitative analysis of PE lipids using this compound is outlined below.

Diagram 3: Experimental Workflow for Quantitative Lipidomics

Caption: Workflow for quantitative PE analysis using this compound.

Detailed Methodology for PE Derivatization

-

Lipid Extraction: Extract total lipids from the biological sample using a standard method such as the Bligh and Dyer procedure.

-

Derivatization Reaction:

-

To the dried lipid extract, add a solution of the appropriate isotopic this compound in a suitable solvent (e.g., methanol/chloroform).

-

Add a buffer to maintain an alkaline pH (typically pH 8-9) to facilitate the reaction with the primary amine.

-

Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 1 hour).

-

-

Quenching and Sample Pooling:

-

After the incubation, quench the reaction by adding an excess of a small primary amine-containing molecule (e.g., glycine) or by hydrolysis with water to consume any unreacted this compound.

-

For quantitative experiments, samples labeled with different isotopic reagents are then pooled together.

-

-

Sample Cleanup: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove excess reagent and other interfering substances.

-

LC-MS/MS Analysis:

-

Resuspend the cleaned, derivatized lipid sample in a suitable solvent for injection into the LC-MS system.

-

Separate the lipid species using a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column.

-

Perform MS analysis in positive ion mode, using a precursor ion scan for the specific m/z of the DMABA-ethanolamine headgroup corresponding to the isotopic label used.

-

Applications in Other Fields

While the primary and most well-documented application of this compound is in lipidomics, the reactivity of the NHS ester group with primary amines suggests potential applications in other areas, such as proteomics. NHS esters are widely used to label the N-terminus of peptides and the epsilon-amino group of lysine residues. However, there is limited specific literature demonstrating a significant advantage or widespread adoption of this compound for protein and peptide analysis in mass spectrometry. The bulky and hydrophobic nature of the DMABA group may influence peptide fragmentation in a manner that is less predictable or informative compared to other established labeling reagents in proteomics.

Conclusion

This compound, in conjunction with its stable isotope-labeled analogues, serves as a powerful tool for the sensitive and quantitative analysis of aminophospholipids, particularly phosphatidylethanolamine, by mass spectrometry. The introduction of a fixed positive charge through derivatization dramatically improves ionization efficiency, while the characteristic fragmentation allows for selective detection using precursor ion scanning. The detailed experimental workflows and quantitative capabilities make this reagent an invaluable asset for researchers in lipidomics, drug development, and clinical diagnostics who seek to unravel the complex roles of these essential biomolecules in health and disease.

References

The Analyst's Reagent: A Technical Guide to DMABA-NHS Ester in Biological Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Role of DMABA-NHS Ester

4-(Dimethylamino)benzoic acid N-hydroxysuccinimide ester, commonly known as DMABA-NHS ester, is a specialized amine-reactive chemical reagent. Its fundamental application in biology is not as a general-purpose label for proteins, but as a highly specific derivatizing agent for the sensitive analysis of a critical class of lipids: phosphatidylethanolamines (PE). PEs are the second most abundant phospholipids in mammalian cell membranes, comprising 15-25% of the total phospholipid content, and play vital roles in membrane structure, cell signaling, autophagy, and mitochondrial function[1][2].

The chemical architecture of DMABA-NHS ester features two key components: the N-hydroxysuccinimide (NHS) ester group and the 4-(dimethylamino)benzoic acid (DMABA) moiety. The NHS ester provides reactivity towards primary amines, such as the headgroup of PE, forming a stable amide bond under mild pH conditions. The DMABA group, once conjugated to the lipid, acts as a fixed charge carrier, significantly enhancing ionization efficiency and providing a unique fragmentation signature during mass spectrometry (MS) analysis. This derivatization is crucial because different subclasses of PE lipids (diacyl, ether, and plasmalogen) do not fragment uniformly in mass spectrometers, making comprehensive analysis difficult. DMABA labeling creates a common, detectable fragment, enabling universal detection of all PE subclasses[3].

This technical guide provides an in-depth overview of the core applications of DMABA-NHS ester, focusing on its use in lipidomics and the relevance of this technique for drug discovery and development.

Core Application: Quantitative Lipidomics of Phosphatidylethanolamines

The primary and most powerful application of DMABA-NHS ester is in quantitative lipidomics, specifically for the analysis of PE and its oxidized variants by electrospray ionization tandem mass spectrometry (ESI-MS/MS). By tagging the primary amine of the PE headgroup, DMABA facilitates the use of a common precursor ion scan, allowing for the sensitive and universal detection of all PE species in a complex biological sample[3][4].

The use of isotopically labeled variants of DMABA-NHS ester (e.g., d4, d6, d10) enables differential labeling and multiplexed analysis. For instance, a control sample can be labeled with the standard d0-DMABA, while up to three other treated samples can be labeled with different deuterated versions. These samples are then combined and analyzed in a single chromatographic run, allowing for precise relative quantification of changes in the PE profile while minimizing experimental variability.

Relevance to Drug Development

The analysis of lipid profiles, or lipidomics, is an increasingly vital tool in drug discovery and development. Alterations in PE metabolism are linked to numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, cancer, and metabolic diseases. Therefore, the ability to accurately quantify changes in PE species provides a powerful platform for:

-

Biomarker Discovery: Identifying specific PE lipids or PE/PC (phosphatidylcholine) ratios that correlate with disease state, progression, or response to therapy. For example, specific PE species have been identified as potential biomarkers for myocardial infarction and community-acquired pneumonia.

-

Mechanism of Action Studies: Elucidating how a drug candidate affects cellular metabolism by observing its impact on the PE profile.

-

Toxicity Screening: Detecting drug-induced hepatotoxicity or other adverse effects that manifest as changes in lipid metabolism.

-

Personalized Medicine: Stratifying patients based on their lipidomic signature to predict their response to a particular treatment. Studies have shown that a patient's lipid profile can predict the efficacy of immunotherapy in non-small-cell lung cancer.

Quantitative Data and Chemical Properties

The efficacy of DMABA-NHS ester as a derivatization agent is rooted in its chemical and physical properties.

| Property | Value / Description | Source |

| Molecular Formula | C₁₃H₁₄N₂O₄ | |

| Molecular Weight | 262.26 g/mol | |

| Purity | Typically ≥98.0% (HPLC) | |

| Solubility | Soluble in organic solvents like DMF and DMSO. | |

| Reactivity | NHS ester group reacts with primary amines. | |

| Optimal Reaction pH | 7.2 - 9.0 (General for NHS esters) |

Table 1: Physicochemical Properties of DMABA-NHS Ester

The key quantitative aspect of its application lies in the predictable mass shifts and fragmentation patterns observed in mass spectrometry.

| Reagent | Mass Shift (amu) | Precursor Ion Scan (m/z) |

| d0-DMABA-NHS | +147 | 191.1 |

| d4-DMABA-NHS | +151 | 195.1 |

| d6-DMABA-NHS | +153 | 197.1 |

| d10-DMABA-NHS | +157 | 201.1 |

Table 2: Mass Spectrometry Data for Isotopic DMABA-NHS Ester Derivatives of PE Lipids

Experimental Protocols

Protocol 1: Derivatization of PE Lipids from Biological Samples

This protocol is adapted from established lipidomics workflows for the analysis of PE lipids from cell cultures or tissues.

1. Materials and Reagents:

-

DMABA-NHS Ester (d0) and its isotopic variants (d4, d6, d10)

-

Lipid internal standard (e.g., 14:0/14:0-PE)

-

Solvents: Methylene chloride, Ethanol, Methanol, Chloroform (HPLC grade)

-

Buffers: 0.25 M Triethylammonium bicarbonate buffer

-

Solid Phase Extraction (SPE) columns (e.g., aminopropyl SepPak)

-

Nitrogen gas stream for drying

2. Lipid Extraction:

-

Harvest cells (e.g., 1 x 10⁶) or weigh tissue.

-

Add a known amount of internal standard.

-

Perform a lipid extraction using a standard method such as Bligh-Dyer.

-

Dry the lipid extract under a gentle stream of nitrogen.

3. Derivatization Reaction:

-

Prepare a 10 mg/mL stock solution of each DMABA-NHS ester reagent in methylene chloride.

-

Resuspend the dried lipid extract from the control sample in 65 µL of ethanol and 15 µL of 0.25 M triethylammonium bicarbonate buffer.

-

Repeat for treated samples, assigning a different isotopic DMABA-NHS variant to each.

-

Add 20 µL of the appropriate DMABA-NHS stock solution to each resuspended lipid extract.

-

Incubate the reaction at 60°C for 1 hour.

4. Quenching and Sample Cleanup:

-

Add 400 µL of water to each reaction to hydrolyze any unreacted DMABA-NHS ester. Incubate for 30 minutes at room temperature.

-

Combine the control and treated samples into a single tube.

-

Perform another Bligh-Dyer extraction to purify the derivatized lipids.

-

Further purify and separate the lipid classes using an aminopropyl SPE column. Elute the DMABA-labeled PE fraction.

5. Mass Spectrometry Analysis:

-

Resuspend the final purified, derivatized PE fraction in an appropriate solvent for MS analysis (e.g., methanol/acetonitrile/water).

-

Analyze the sample using LC-MS/MS, setting the instrument to perform precursor ion scans corresponding to the DMABA tags used (e.g., P191.1 for d0, P195.1 for d4, etc.).

Visualizations: Workflows and Mechanisms

To better illustrate the concepts described, the following diagrams outline the chemical reaction, the experimental workflow, and the application context.

References

- 1. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Oxidized Phosphatidylethanolamine Derived from RAW 264.7 Cells using 4-(Dimethylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope Labeled 4-(Dimethylamino)benzoic Acid Derivatives of Glycerophosphoethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phosphatidylethanolamine Detection using DMABA-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 4-(dimethylamino)benzoic acid N-hydroxysuccinimidyl (DMABA-NHS) ester for the sensitive and quantitative detection of phosphatidylethanolamine (PE). It covers the underlying chemistry, detailed experimental protocols, and the biological significance of PE in key cellular pathways.

Introduction to Phosphatidylethanolamine (PE)

Phosphatidylethanolamine is a major phospholipid component of cellular membranes, playing a crucial role in membrane structure and function.[1] It is the second most abundant phospholipid in mammalian cells, typically enriched in the inner leaflet of the plasma membrane.[2] The unique cone shape of PE, a result of its small headgroup, imparts negative curvature to membranes, which is critical for processes such as membrane fusion and fission.[2]

PE is involved in a multitude of cellular processes, including:

-

Membrane Fusion and Fission: PE's ability to induce membrane curvature is essential for events like vesicle trafficking and cell division.[1]

-

Apoptosis: During programmed cell death, PE is externalized to the outer leaflet of the plasma membrane, acting as a signal for phagocytic cells.[3] It also plays a role in the mitochondrial pathway of apoptosis.

-

Autophagy: PE is conjugated to LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-II, a key step in the formation of autophagosomes.

-

Neurotransmitter Release: PE is implicated in synaptic function and the release of neurotransmitters.

Given its central role in cellular physiology, the accurate detection and quantification of PE are of significant interest in various fields of biological research and drug development.

The Principle of DMABA-NHS Ester Derivatization

DMABA-NHS ester is a chemical reagent designed to react specifically with the primary amine group of PE. This reaction, known as derivatization, attaches the DMABA group to the PE molecule, forming a stable amide bond.

The key advantages of using DMABA-NHS ester for PE detection, particularly in the context of mass spectrometry (MS), are:

-

Universal Detection: Derivatization allows for the detection of all subclasses of PE (diacyl, ether, and plasmalogen) using a common precursor ion scan in positive ion mode mass spectrometry. This overcomes the challenge of different fragmentation patterns of underivatized PE subclasses.

-

Enhanced Sensitivity: The DMABA tag can improve the ionization efficiency of PE, leading to enhanced sensitivity in MS-based analyses.

-

Quantitative Analysis with Isotopic Labeling: Deuterium-labeled (d-labeled) versions of DMABA-NHS ester (e.g., d4, d6, d10) are commercially available. These stable isotope-labeled reagents enable differential labeling of PE from different samples (e.g., control vs. treated). By combining the samples and analyzing them in a single MS run, relative quantification of PE species can be performed with high accuracy.

The chemical reaction between DMABA-NHS ester and PE is illustrated below:

Quantitative Data and Mass Spectrometric Analysis

The use of deuterated DMABA-NHS esters allows for robust relative quantification of PE species. The different isotopic labels result in distinct mass shifts in the derivatized PE molecules, which can be resolved by mass spectrometry.

Table 1: Mass Shifts and Precursor Ion Scans for Deuterated DMABA-PE Derivatives

| DMABA-NHS Ester Isotope | Mass Shift (amu) | Precursor Ion (m/z) for Selective Detection |

| d0-DMABA | +147 | 191 |

| d4-DMABA | +151 | 195 |

| d6-DMABA | +153 | 197 |

| d10-DMABA | +157 | 201 |

| Data sourced from Avanti Polar Lipids and Zemski Berry et al. (2009). |

While specific limits of detection (LOD) and quantification (LOQ) are dependent on the instrumentation and experimental setup, LC-MS/MS methods for underivatized PE have reported LODs in the low pmol to fmol range. Derivatization with reagents like DMABA-NHS ester is expected to provide comparable or improved sensitivity.

Table 2: General LC-MS/MS Parameters for DMABA-labeled PE Analysis

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Scan Mode | Precursor Ion Scan (for specific m/z values from Table 1) |

| Collision Energy | Typically around 35 eV (optimization may be required) |

| Column | C18 reverse-phase column |

| Mobile Phase A | Acetonitrile/Water with ammonium formate |

| Mobile Phase B | Isopropanol/Acetonitrile with ammonium formate |

| These are general parameters and should be optimized for the specific instrument and application. |

Experimental Protocols

This section provides a detailed, generalized protocol for the derivatization and analysis of PE from biological samples using DMABA-NHS ester.

Materials and Reagents

-

DMABA-NHS ester and its deuterated analogues (e.g., d0, d4, d6, d10)

-

Solvents: Methylene chloride, Ethanol, Methanol, Chloroform, Water (HPLC grade)

-

Buffers: Triethylammonium bicarbonate buffer (0.25 mM), Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

-

Internal Standard (e.g., 14:0/14:0-PE)

-

Solid Phase Extraction (SPE) columns (e.g., aminopropyl)

-

Nitrogen gas supply

-

Incubator or heating block

-

Centrifuge

Sample Preparation and Lipid Extraction

-

Cell/Tissue Homogenization: Homogenize the biological sample in an appropriate buffer.

-

Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh and Dyer method. An internal standard should be added at the beginning of the extraction to account for sample loss.

DMABA-NHS Ester Derivatization

-

Prepare DMABA-NHS Ester Stock Solution: Dissolve the DMABA-NHS ester reagent(s) in methylene chloride to a concentration of 10 mg/mL.

-

Resuspend Lipid Extract: Resuspend the dried lipid extract in a mixture of ethanol and triethylammonium bicarbonate buffer (e.g., 65 µL ethanol and 15 µL 0.25 mM triethylammonium bicarbonate buffer). The optimal pH for the NHS ester reaction is 8.3-8.5.

-

Derivatization Reaction: Add the DMABA-NHS ester stock solution to the resuspended lipid extract (e.g., 20 µL).

-

Incubation: Incubate the reaction mixture at 60°C for 1 hour.

-

Hydrolysis of Excess Reagent: Add water to the reaction mixture and incubate at room temperature for 30 minutes to hydrolyze any unreacted DMABA-NHS ester.

-

Re-extraction: Perform another Bligh and Dyer extraction to purify the derivatized lipids.

-

Sample Pooling (for quantitative analysis): If using different isotopic labels for different samples, combine the final lipid extracts at this stage.

Solid Phase Extraction (SPE) Cleanup (Optional but Recommended)

To separate the DMABA-labeled PE from other lipid classes, an optional SPE step can be performed using an aminopropyl column.

-

Column Conditioning: Condition the aminopropyl SPE column with hexane.

-

Load Sample: Load the dried and resuspended DMABA-labeled lipid extract onto the column.

-

Elute Neutral Lipids: Elute neutral lipids with a non-polar solvent mixture (e.g., chloroform/isopropanol).

-

Elute Other Phospholipids: Elute other phospholipid classes like phosphatidylcholine (PC) with a more polar solvent (e.g., methanol).

-

Elute DMABA-labeled PE: Elute the DMABA-labeled PE with a highly polar solvent mixture (e.g., methanol/chloroform/aqueous ammonium acetate).

-

Desalting: Perform a final liquid-liquid extraction to remove the high concentration of salt from the elution buffer.

LC-MS/MS Analysis

-

Resuspend Final Sample: Resuspend the final dried, derivatized lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile/water).

-

Injection: Inject the sample into the LC-MS/MS system.

-

Data Acquisition: Acquire data using the parameters outlined in Table 2, with precursor ion scans for the specific m/z values corresponding to the DMABA-NHS ester isotopes used.

-

Data Analysis: Integrate the peak areas for the different DMABA-labeled PE species. For relative quantification, calculate the ratios of the peak areas of the different isotopically labeled species to each other or to an internal standard.

PE in Cellular Signaling Pathways

The ability to accurately quantify PE is crucial for understanding its role in various signaling pathways implicated in health and disease.

Apoptosis (Intrinsic Pathway)

PE plays a role in the mitochondrial-mediated intrinsic pathway of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating mitochondrial outer membrane permeabilization and the release of cytochrome c, which initiates the caspase cascade. Exogenous PE has been shown to induce apoptosis by up-regulating Bax and down-regulating Bcl-2.

Membrane Fusion (SNARE-mediated)

SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) proteins are essential for mediating membrane fusion events, such as the fusion of synaptic vesicles with the presynaptic membrane during neurotransmitter release. PE, along with other lipids that promote non-bilayer structures, is crucial for the progression of membrane fusion after the initial docking and trans-SNARE complex formation.

Autophagy (LC3 Lipidation)

A hallmark of autophagy is the covalent conjugation of cytosolic LC3-I to PE to form LC3-II, which is then recruited to the autophagosomal membrane. This lipidation process is a key step in the elongation and closure of the autophagosome. The reaction is catalyzed by a series of autophagy-related (Atg) proteins, including Atg7 (E1-like), Atg3 (E2-like), and the Atg12-Atg5-Atg16L1 complex (E3-like).

Conclusion

The use of DMABA-NHS ester, particularly its deuterated variants, provides a powerful and versatile tool for the sensitive and quantitative analysis of phosphatidylethanolamine. This technical guide has outlined the principles, provided detailed experimental protocols, and highlighted the importance of PE in key cellular signaling pathways. By enabling accurate measurement of PE species, this methodology can significantly contribute to advancing our understanding of the roles of this critical phospholipid in health and disease, and aid in the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable Isotope Labeled 4-(Dimethylamino)benzoic Acid Derivatives of Glycerophosphoethanolamine Lipids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DMABA-NHS Ester Labeling of Amine-Containing Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Succinimidyl)-4-(dimethylamino)benzoate (DMABA NHS ester) is a chemical derivatization reagent specifically designed to react with primary amine groups present in lipids, most notably phosphatidylethanolamine (PE).[1][2] This labeling is instrumental for enhancing the detection and quantification of these lipids in complex biological samples using mass spectrometry (MS). The DMABA moiety introduces a permanently charged group, which improves ionization efficiency and directs fragmentation in a predictable manner, thereby facilitating the analysis of various PE subclasses, including diacyl, ether, and plasmalogen species, which are otherwise challenging to detect simultaneously.[3][4] Furthermore, the availability of stable isotope-labeled variants of this compound allows for differential labeling strategies and relative quantification of lipids between different experimental groups.[2]

Principle of the Method

The N-hydroxysuccinimide (NHS) ester functional group of this compound reacts with the primary amine of lipids like PE under mild basic conditions to form a stable amide bond. This reaction is highly specific for primary amines, ensuring targeted labeling. The derivatization adds a 4-(dimethylamino)benzoyl group to the lipid, which results in a characteristic mass shift and a common fragment ion upon collision-induced dissociation (CID) in the mass spectrometer. This allows for the use of precursor ion scanning to selectively detect all DMABA-labeled lipids in a complex mixture.

Quantitative Data Summary

The following tables summarize key quantitative data associated with this compound labeling for mass spectrometric analysis.

Table 1: Mass Modifications and Precursor Ion Scans for this compound Isotopologues

| This compound Isotopologue | Deuterium Label | Mass Addition (amu) | Precursor Ion Scan (m/z) |

| d0-DMABA NHS Ester | d0 | +147 | 191.1 |

| d4-DMABA NHS Ester | d4 | +151 | 195.1 |

| d6-DMABA NHS Ester | d6 | +153 | 197.1 |

| d10-DMABA NHS Ester | d10 | +157 | 201.1 |

Data sourced from multiple references.

Table 2: Experimental Parameters and Outcomes

| Parameter | Value/Condition | Reference |

| Labeling Efficiency | >92% | |

| Incubation Temperature | 60°C | |

| Incubation Time | 1 hour | |

| pH for Labeling Reaction | 8.3 - 8.5 (optimal for NHS ester reactions) | |

| Hydrolysis of Unreacted Ester | 30 minutes at room temperature |

Experimental Protocols

Materials

-

This compound (and/or its deuterated isotopologues)

-

Lipid extract containing primary amine-containing lipids (e.g., PE)

-

Chloroform

-

Methanol

-

Ethanol

-

Methylene chloride (for dissolving this compound)

-

0.25 M Triethylammonium bicarbonate buffer

-

Water (HPLC-grade)

-

Nitrogen gas source

-

Heating block or incubator at 60°C

-

Vortex mixer

-

Centrifuge

Protocol for this compound Labeling of a Lipid Extract

This protocol is adapted from established methods for labeling phosphatidylethanolamine lipids.

-

Lipid Preparation:

-

Take a known amount of the dried lipid extract (e.g., 20 µg of a lipid standard or a biological extract).

-

If the lipid is in a solvent, dry it down completely under a gentle stream of nitrogen gas.

-

-

Reconstitution of Lipid:

-

Resuspend the dried lipid film in 65 µL of ethanol.

-

Add 15 µL of 0.25 M triethylammonium bicarbonate buffer to the lipid suspension.

-

-

Preparation of this compound Solution:

-

Prepare a 10 mg/mL stock solution of the desired this compound isotopologue in methylene chloride.

-

-

Labeling Reaction:

-

Add 20 µL of the 10 mg/mL this compound solution to the resuspended lipid.

-

Vortex the mixture gently to ensure thorough mixing.

-

Incubate the reaction mixture at 60°C for 1 hour.

-

-

Quenching the Reaction:

-

After incubation, add 400 µL of water to the reaction mixture to hydrolyze any unreacted this compound.

-

Incubate at room temperature for 30 minutes.

-

-

Extraction of Labeled Lipids:

-

Perform a Bligh-Dyer extraction to purify the labeled phospholipids. This involves the addition of chloroform and methanol to create a two-phase system, where the lipids will partition into the lower organic phase.

-

-

Sample Analysis:

-

The dried, extracted DMABA-labeled lipids are now ready for reconstitution in an appropriate solvent for mass spectrometry analysis.

-

Diagrams

References

Application Note and Protocol: Step-by-Step DMABA NHS Ester Derivatization